Besipirdine

Catalog No.
S521010
CAS No.
119257-34-0
M.F
C16H17N3
M. Wt
251.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Besipirdine

CAS Number

119257-34-0

Product Name

Besipirdine

IUPAC Name

N-propyl-N-pyridin-4-ylindol-1-amine

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

InChI

InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3

InChI Key

OTPPJICEBWOCKD-UHFFFAOYSA-N

SMILES

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32

Solubility

Soluble in DMSO

Synonyms

besipirdine, besipirdine hydrochloride, HP 749, HP-749, N-(n-propyl)-N-(4-pyridinyl)-1H-indol-1-amine hydrochloride

Canonical SMILES

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32

Description

The exact mass of the compound Besipirdine is 287.1189 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Besipirdine, chemically known as N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. It belongs to a class of compounds known as indoleamines, which are characterized by the presence of an indole ring structure. Besipirdine exhibits a unique profile of biological activity, combining cholinomimetic properties with noradrenergic effects, making it a candidate for further clinical development .

Besipirdine has been extensively studied for its biological activities. It acts as a cholinomimetic agent, meaning it mimics the action of acetylcholine at cholinergic receptors. In vitro studies have demonstrated its ability to inhibit [3H]quinuclidinyl benzilate binding, which is indicative of its cholinergic activity. Additionally, besipirdine has shown efficacy in reversing scopolamine-induced behavioral deficits in vivo, suggesting potential utility in cognitive enhancement .

Moreover, besipirdine also interacts with adrenergic mechanisms. It inhibits voltage-dependent sodium and potassium channels, contributing to its diverse pharmacological profile . This dual action on cholinergic and adrenergic systems may enhance its therapeutic potential.

The synthesis of besipirdine can be achieved through various methods, but the most common involves the aforementioned reaction between N-propyl-1H-indol-1-amine and 4-chloropyridine. Alternative synthetic routes may include modifications to improve yield or enhance specific biological activities. Research has focused on optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize the efficiency of besipirdine production .

Besipirdine's primary application lies in the field of neuropharmacology, particularly for treating cognitive disorders such as Alzheimer's disease. Its cholinomimetic properties make it a candidate for therapies aimed at enhancing cognitive function and memory retention. Additionally, due to its interaction with adrenergic receptors and ion channels, besipirdine may have broader applications in treating various neurological conditions .

Studies investigating the interactions of besipirdine with various receptors and channels have revealed its multifaceted pharmacological profile. Notably, it has been shown to inhibit voltage-dependent sodium channels and potassium channels, which may contribute to its therapeutic effects . Furthermore, research indicates that besipirdine can enhance adrenergic signaling pathways, suggesting potential applications beyond cognitive enhancement .

Besipirdine shares structural and functional similarities with several other compounds within the indoleamine class and related structures. Here are some notable compounds for comparison:

Compound NameStructure TypeBiological ActivityUnique Features
DonepezilAryl carbamateAcetylcholinesterase inhibitorPrimarily used for Alzheimer's
GalantamineAlkaloidAcetylcholinesterase inhibitorAlso modulates nicotinic receptors
RivastigmineCarbamateAcetylcholinesterase inhibitorDual action on butyrylcholinesterase
MoclobemideReversible MAO inhibitorAntidepressant effectsSelective for monoamine oxidase A

Besipirdine's uniqueness lies in its combination of cholinomimetic activity and noradrenergic enhancement, distinguishing it from other compounds primarily focused on cholinergic mechanisms alone .

The development of besipirdine, chemically known as N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, originated from pioneering work at Hoechst-Roussel Pharmaceuticals in the 1990s. The foundational synthetic methodology was first described in United States Patent 4,970,218, filed in 1990 by Effland and colleagues [1]. This seminal patent established the fundamental approach for preparing N-alkyl-N-pyridinyl-1H-indol-1-amines, laying the groundwork for what would eventually become the clinical candidate besipirdine [2].

Subsequent patent filings by Hoechst AG, particularly United States Patent 5,459274 issued in 1995, refined the original methodology to address both synthetic efficiency and the emerging understanding of besipirdine's pharmacological properties [2]. This later patent described optimized reaction conditions that enhanced the memory-enhancing, analgesic, and antidepressant qualities of the final product while maintaining synthetic feasibility [4].

The transition from Hoechst AG to Aventis Pharmaceuticals brought additional refinements, culminating in World Patent Application WO2005/035496, which detailed improved processes for the preparation of N-amino substituted heterocyclic compounds [5] [2]. This patent series represented the evolution of synthetic methodology from initial discovery through clinical development phases.

Key Intermediate: 2-[(3-Phenylpropanoyl)amino]pyridine 1-Oxide

The synthesis of besipirdine relies critically on the preparation and utilization of 2-[(3-Phenylpropanoyl)amino]pyridine 1-oxide as a key intermediate. This compound represents a crucial structural motif that enables the subsequent formation of the indole-pyridine linkage characteristic of besipirdine [6] [7].

The preparation of 2-[(3-Phenylpropanoyl)amino]pyridine 1-oxide can be achieved through several distinct methodological approaches. The most commonly employed strategy involves the direct amination of pyridine N-oxides using activated acylation reagents [8]. Londregan and colleagues demonstrated that phosphonium salts, particularly PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), function as effective N-oxide activators for the regioselective addition of amine nucleophiles [8].

An alternative synthetic approach utilizes trimethylsilyl triflate (TMSOTf)-mediated coupling reactions between pyridine N-oxides and activated isocyanides [7] [9]. Vamos and Cosford reported that this methodology provides access to substituted 2-aminopyridines through a two-step process involving initial formamide formation followed by mild hydrolytic cleavage [7]. The reaction proceeds through an isolable N-formylaminopyridine intermediate, which can be selectively deprotected under acidic conditions to yield the desired 2-aminopyridine derivatives [9].

The regioselectivity of these transformations is controlled by both steric and electronic factors inherent to the pyridine N-oxide substrate [6]. Electron-withdrawing substituents on the pyridine ring enhance the electrophilicity of the activated intermediate, thereby facilitating nucleophilic attack at the 2-position [10]. Conversely, electron-donating groups can direct reactivity toward alternative positions, necessitating careful substrate design to achieve the desired regiochemical outcome [10].

Scalability Challenges in Indole-Pyridine Hybridization

The industrial-scale synthesis of besipirdine presents significant challenges primarily related to the formation and stabilization of the indole-pyridine hybrid structure. The besipirdine synthesis processes described in the original patents consistently lead to compounds whose polymorphic profile is not reproducible from one batch to another [5]. This variability in crystal form represents a critical challenge for pharmaceutical manufacturing, where consistent physical properties are essential for regulatory compliance and therapeutic efficacy.

Five distinct polymorphic forms of besipirdine hydrochloride have been identified and characterized: Form I, Form II, Form III, Form IV, and Form V [5]. Among these, Form I demonstrates the greatest thermodynamic stability under typical pharmaceutical storage and usage conditions [5]. However, achieving consistent production of Form I requires specialized crystallization techniques and environmental controls that significantly impact manufacturing scalability [5].

The indole-pyridine coupling reaction itself presents additional scalability challenges due to the sensitivity of the reaction intermediates to oxygen, moisture, and temperature variations [11] [12]. Traditional transition metal-catalyzed coupling approaches, while effective on laboratory scales, often require expensive noble metal catalysts and anhydrous reaction conditions that become prohibitively costly at manufacturing scales [13] [14].

The formation of undesired regioisomers during the coupling process further complicates large-scale synthesis [11]. Carbon atom insertion into pyrrole and indole cores, as demonstrated by recent mechanistic studies, can lead to multiple products depending on the substitution pattern and reaction conditions [11]. This selectivity challenge necessitates either extensive purification protocols or the development of highly selective catalytic systems.

Modern approaches to addressing these scalability challenges have focused on the development of more robust catalytic systems and improved process control methodologies [15] [16]. The implementation of continuous flow chemistry and automated process monitoring has shown promise in maintaining consistent reaction conditions while reducing batch-to-batch variability [16].

Modern Catalytic Approaches for Structural Analogs

Contemporary synthetic methodology for besipirdine analogs has evolved significantly beyond the original Hoechst-Roussel approaches, incorporating advanced catalytic systems that offer improved efficiency, selectivity, and environmental sustainability. Rhodium-catalyzed annulation reactions have emerged as particularly powerful tools for constructing 1-aminoindole frameworks related to besipirdine [17] [15].

Chen and colleagues demonstrated that rhodium(III)-catalyzed C-H bond activation enables the direct synthesis of unsubstituted 1-aminoindole compounds through [3 + 2] annulation using hydrazides and vinylene carbonate [17]. This transformation proceeds under mild reaction conditions without requiring external oxidants, exhibiting excellent regioselectivity and broad functional group tolerance [17]. The methodology provides access to structural analogs that would be challenging to prepare using traditional synthetic approaches.

Palladium-catalyzed multicomponent assembly reactions represent another significant advancement in the synthesis of besipirdine-related structures [18]. These transformations enable the one-pot synthesis of highly substituted indoles through the combination of three independent components: an aniline precursor, a carbonyl compound, and an aryl halide [18]. The process involves sequential Buchwald-Hartwig coupling, condensation, and arene-alkene coupling reactions mediated by a single palladium catalyst system [18].

Iron-based catalytic systems have shown particular promise for the synthesis of hybrid pyridine derivatives containing both indole and sulfonate moieties [16] [19]. Zarei and colleagues developed a heterogeneous Fe₃O₄@SiO₂@urea-rich ligand/choline chloride catalyst system that enables the efficient synthesis of these complex heterocyclic structures under solvent-free conditions [16]. This approach offers significant environmental advantages while maintaining high synthetic efficiency.

Gold catalysis has contributed to the development of novel oxidative coupling methodologies for heteroaromatic systems [20]. The use of gold complexes as π-acidic catalysts enables the selective oxidation of alkynes by heteroarene N-oxides, providing new strategies for constructing complex molecular architectures relevant to besipirdine analog synthesis [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

251.142247555 g/mol

Monoisotopic Mass

251.142247555 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95PY16J933

Other CAS

119257-34-0

Wikipedia

Besipirdine

Dates

Modify: 2024-02-18
1: Pérez-Martínez FC, Vela-Navarrete R, Virseda J, Ocaña AV, Lluel P, Rekik M, Bienaymé H, Ferté J, Attali P, Palea S. Halothane-anesthetized rabbit: a new experimental model to test the effects of besipirdine and duloxetine on lower urinary tract function. Urol Int. 2011;86(2):210-9. doi: 10.1159/000321226. PubMed PMID: 21071917.
2: Hubbard JW, Nordstrom ST, Smith CP, Brooks KM, Laws-Ricker L, Zhou L, Vargas HM. alpha-Adrenergic activity and cardiovascular effects of besipirdine HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog. J Pharmacol Exp Ther. 1997 Apr;281(1):337-46. PubMed PMID: 9103515.
3: Huff FJ, Antuono PG, Delagandara JE, McDonald MA, Cutler NR, Cohen SR, Green RC, Zemlan FP, Crismon ML, Alter M, Shipley JE, Reichman WE. A treatment and withdrawal trial of besipirdine in Alzheimer disease. Alzheimer Dis Assoc Disord. 1996 Summer;10(2):93-102. PubMed PMID: 8727171.
4: Tang L, Smith CP, Huger FP, Kongsamut S. Effects of besipirdine at the voltage-dependent sodium channel. Br J Pharmacol. 1995 Nov;116(5):2468-72. PubMed PMID: 8581286; PubMed Central PMCID: PMC1909035.
5: Huff FJ. Preliminary evaluation of besipirdine for the treatment of Alzheimer's disease. Besipirdine Study Group. Ann N Y Acad Sci. 1996 Jan 17;777:410-4. PubMed PMID: 8624122.
6: Tang L, Kongsamut S. Frequency-dependent inhibition of neurotransmitter release by besipirdine and HP 184. Eur J Pharmacol. 1996 Apr 4;300(1-2):71-4. PubMed PMID: 8741167.
7: Sramek JJ, Viereck C, Huff FJ, Wardle T, Hourani J, Stewart JA, Cutler NR. A "bridging" (safety/tolerance) study of besipirdine hydrochloride in patients with Alzheimer's disease. Life Sci. 1995;57(12):1241-8. PubMed PMID: 7674813.
8: Woods-Kettelberger AT, Smith CP, Corbett R, Szewczak MR, Roehr JE, Bores GM, Klein JT, Kongsamut S. Besipirdine (HP 749) reduces schedule-induced polydipsia in rats. Brain Res Bull. 1996;41(2):125-30. PubMed PMID: 8879677.
9: Rao GP, Davis PJ. Microbial models of mammalian metabolism. Biotransformations of HP 749 (besipirdine) using Cunninghamella elegans. Drug Metab Dispos. 1997 Jun;25(6):709-15. Erratum in: Drug Metab Dispos 1997 Aug;25(8):1016. PubMed PMID: 9193872.
10: Klein JT, Davis L, Olsen GE, Wong GS, Huger FP, Smith CP, Petko WW, Cornfeldt M, Wilker JC, Blitzer RD, Landau E, Haroutunian V, Martin LL, Effland RC. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. J Med Chem. 1996 Jan 19;39(2):570-81. PubMed PMID: 8558529.
11: Hubbard JW, Hsu RS, Griffiths L, Natarajan C, Dean R, Dileo EM, Hintze TH. The pharmacokinetics and cardiovascular pharmacodynamics of HP 749 (besipirdine HCl) and metabolite P86-7480 in the conscious monkey. J Clin Pharmacol. 1995 Jul;35(7):688-96. PubMed PMID: 7560249.
12: Smith CP, Huger FP, Petko W, Kongsamut S. HP 749 enhances calcium-independent release of [3H]norepinephrine from rat cortical slices and synaptosomes. Neurochem Res. 1994 Oct;19(10):1265-70. PubMed PMID: 7891842.
13: Hsu RS, DiLeo EM, Chesson SM, Klein JT, Effland RC. Determination of HP 749, a potential therapeutic agent for Alzheimer's disease, in plasma by high-performance liquid chromatography. J Chromatogr. 1991 Dec 6;572(1-2):352-9. PubMed PMID: 1818073.

Explore Compound Types